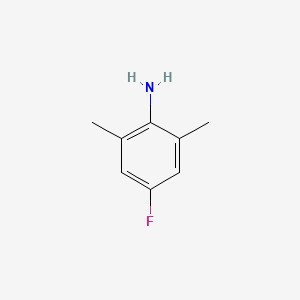

4-Fluoro-2,6-dimethylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propriétés

IUPAC Name |

4-fluoro-2,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNDLCBMLBACDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362791 | |

| Record name | 4-fluoro-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392-70-1 | |

| Record name | 4-Fluoro-2,6-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=392-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-fluoro-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 392-70-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Methodologies for 4 Fluoro 2,6 Dimethylaniline and Its Derivatives

Strategic Synthetic Routes

The preparation of 4-fluoro-2,6-dimethylaniline can be achieved through various chemical transformations, each with its own set of advantages and challenges. These routes primarily involve the introduction of a fluorine atom onto a pre-existing aniline (B41778) derivative or the construction of the aniline ring from a fluorinated precursor.

Nucleophilic Substitution Approaches to this compound Synthesis

One common strategy for synthesizing fluorinated anilines involves nucleophilic aromatic substitution (SNAr). This approach typically starts with a di-substituted aniline containing a good leaving group, such as a nitro or chloro group, at the 4-position. The reaction with a fluoride (B91410) source, such as potassium fluoride, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, can yield the desired fluorinated product. The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction.

Another method involves the treatment of aromatic azides with anhydrous hydrogen fluoride. google.com This process can be a two-step sequence where the corresponding aniline is first converted to an aromatic azide, which is then reacted with anhydrous hydrogen fluoride to produce the fluorinated aniline. google.com

Halogenation of 2,6-Dimethylaniline (B139824) Derivatives

Direct halogenation of 2,6-dimethylaniline presents a straightforward route to its halogenated derivatives. The bromination of 2,6-dimethylaniline, for instance, is known to predominantly form 4-bromo-2,6-dimethylaniline (B44771). prepchem.com However, the high reactivity of the starting material can lead to non-selective reactions and the formation of by-products. prepchem.com For example, bromination in a strongly acidic medium can result in the formation of 3-bromo-2,6-dimethylaniline. prepchem.com

Similarly, direct chlorination of 2,6-dimethylaniline has been explored. However, this method can result in poor yields of the desired 4-chloro-2,6-dimethylaniline (B43096). google.com To improve selectivity, the reaction can be carried out on the ammonium (B1175870) salt of 2,6-dimethylaniline in an inert organic solvent, which directs the chlorination to the 4-position. google.com

Reductive Pathways from Nitrated Precursors

A widely used industrial method for the synthesis of anilines is the reduction of the corresponding nitroaromatic compounds. For this compound, this would involve the reduction of 4-fluoro-2,6-dimethylnitrobenzene. This reduction is typically achieved through catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon. The reaction is generally carried out under pressure in a suitable solvent. google.com

Another reductive pathway is reductive amination, a powerful method for forming C-N bonds. harvard.edu This process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. harvard.eduresearchgate.net Reagents like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) are often used as they selectively reduce the intermediate iminium ion. harvard.eduresearchgate.net

Advanced Fluorination Techniques for Aromatic Systems

Modern synthetic chemistry has seen the development of advanced fluorination techniques that offer greater control and efficiency. researchgate.netnumberanalytics.com These methods are particularly useful for introducing fluorine into complex molecules. numberanalytics.com Electrophilic fluorination, using reagents like N-fluoropyridinium salts, allows for the direct fluorination of aromatic rings. researchgate.net The regioselectivity of this reaction can be influenced by the steric and electronic properties of the substrate and the fluorinating agent. researchgate.net

Late-stage fluorination is another significant advancement, enabling the introduction of fluorine at a later step in a synthetic sequence. numberanalytics.com This approach is advantageous for creating diverse libraries of fluorinated compounds. numberanalytics.com Visible-light organophotocatalytic systems have also emerged as a mild and sustainable method for the fluoroalkylation of anilines. nih.gov

Reaction Condition Optimization in this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while ensuring a safe and cost-effective process. Key parameters that are often fine-tuned include temperature, pressure, and catalyst selection.

Temperature and Pressure Control for Yield Enhancement

Temperature and pressure are critical variables in many of the synthetic routes to this compound. In catalytic hydrogenation of nitrated precursors, for example, the reaction is typically conducted at elevated temperatures (60-120°C) and pressures (1.0-2.5 MPa) to achieve a high conversion rate. google.com Similarly, in amination reactions, controlling the temperature and pressure is essential for driving the reaction to completion and can influence the product distribution. google.comgoogle.com For instance, in the preparation of 2,6-dichloro-4-trifluoromethyl aniline, the reaction pressure is controlled within a range of 1.0 MPa to 13.5 MPa and the temperature between 150°C and 178°C to optimize the yield. google.com Careful control of these parameters is necessary to prevent side reactions and ensure the safety of the process, especially when working with reactive gases like hydrogen or ammonia (B1221849) under pressure. google.com

Solvent Selection and Its Impact on Reaction Efficiency

The choice of solvent is a critical parameter in the synthesis of halogenated 2,6-dialkylanilines, directly influencing reaction yields and product purity. In processes analogous to the synthesis of this compound, such as the chlorination of 2,6-dimethylaniline, the reaction medium plays a pivotal role. google.com

For instance, conducting the direct chlorination of 2,6-dimethylaniline in glacial acetic acid has been shown to result in poor yields of the desired 4-chloro-2,6-dimethylaniline. google.com This highlights the unsuitability of certain protic solvents that can interfere with the reaction mechanism. In contrast, inert organic solvents are generally preferred for such halogenations. google.com

A systematic study on the synthesis of 4-chloro-2,6-dimethylaniline from its hydrochloride salt demonstrates the impact of different inert solvents on reaction outcomes. When carbon tetrachloride (CCl₄) was used in conjunction with a small amount of ethanol (B145695), a 75% yield of the target product was achieved. google.com Repeating the reaction with toluene (B28343) as the solvent, while keeping other conditions similar, resulted in a slightly lower yield of 64%. google.com This suggests that non-polar, aprotic solvents are effective, but subtle variations in solvent properties can affect efficiency. In another example, using sulfuryl chloride as the chlorinating agent in a solvent-free or high-boiling inert solvent context yielded 70% of 4-chloro-2,6-dimethylaniline. google.com

For laboratory-scale syntheses, which can be extrapolated to the fluoro-analogue, solvents like tetrahydrofuran (B95107) (THF) are commonly employed, particularly in catalyst-mediated reactions. guidechem.com The selection is often guided by the solubility of the reactants and the compatibility with the catalytic system. guidechem.com

The following table summarizes the effect of solvent choice on the yield of 4-chloro-2,6-dimethylaniline, providing a model for understanding similar dynamics in the synthesis of this compound.

Table 1: Impact of Solvent on Yield in a Model Halogenation Reaction

| Solvent System | Yield of 4-chloro-2,6-dimethylaniline | Reference |

|---|---|---|

| Carbon Tetrachloride / Ethanol | 75% | google.com |

| Toluene | 64% | google.com |

| Glacial Acetic Acid | Poor | google.com |

Catalytic Systems for Targeted Transformations

Catalysis is essential for achieving high selectivity and efficiency in the synthesis of substituted anilines like this compound. The choice of catalyst depends on the specific transformation, whether it is amination of a phenol (B47542) precursor or a reduction of a nitro group.

In the industrial production of the parent compound, 2,6-dimethylaniline, a key method involves the vapor-phase amination of 2,6-dimethylphenol (B121312). google.com This reaction is typically carried out in the presence of an aluminum oxide catalyst at high temperatures (360°C to 460°C). google.com This approach provides high yields of the desired aniline. google.com Another method for aminating hydroxy aromatics to form the corresponding aromatic amine utilizes a hydrogen transfer catalyst, such as palladium on a kieselguhr or charcoal support, or platinum on a silica-alumina support. google.com These reactions often employ a co-catalyst like cyclohexanone (B45756) and are conducted under pressure. google.com For example, the conversion of 2,6-dimethylphenol to 2,6-dimethylaniline using a platinum-based catalyst yielded the product with 99% efficiency after accounting for recovered starting material. google.com

For laboratory-scale reductions of nitroaromatics, which is a common route to anilines, palladium catalysts are frequently used. For example, the reduction of 2,6-dimethylnitrobenzene to 2,6-dimethylaniline can be effectively carried out using palladium(II) acetate (B1210297) (Pd(OAc)₂) in THF with polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent. guidechem.com

While direct fluorination can be challenging, analogous chlorination reactions provide insight into potential catalytic systems. The preparation of 4-chloro-2,6-dialkylanilines can be performed in the presence of Friedel-Crafts catalysts, although it is not always necessary. google.com

Table 2: Catalytic Systems for Aniline Synthesis

| Reaction Type | Catalyst | Precursor | Product | Reference |

|---|---|---|---|---|

| Vapor-Phase Amination | Aluminum Oxide | 2,6-Dimethylphenol | 2,6-Dimethylaniline | google.com |

| Hydrogen Transfer Amination | Platinum on Silica-Alumina | 2,6-Dimethylphenol | 2,6-Dimethylaniline | google.com |

| Nitro Group Reduction | Palladium(II) Acetate | 2,6-Dimethylnitrobenzene | 2,6-Dimethylaniline | guidechem.com |

Stoichiometric Considerations in Reaction Design

Careful control of stoichiometry is fundamental to maximizing the yield of the desired product and minimizing the formation of by-products. In the synthesis of halogenated anilines, a key strategy involves the protection of the amino group to direct the halogenation to the desired position on the aromatic ring. google.com

A common method is to first convert the starting aniline, such as 2,6-dimethylaniline, into its ammonium salt, typically the hydrochloride, by reacting it with an acid like hydrochloric acid (HCl). google.com This protonation deactivates the amino group and directs the electrophilic substitution (halogenation) to the para-position (position 4), thus favoring the formation of 4-halo-2,6-dimethylaniline. google.com

The molar ratio of the reactants is crucial. In the preparation of 4-chloro-2,6-dimethylaniline, 3 moles of 2,6-dimethylaniline are reacted with a saturating amount of HCl gas, followed by the introduction of 270 grams of chlorine gas, which represents a specific molar equivalent to achieve the desired monochlorination. google.com In industrial processes like the amination of 2,6-dimethylphenol, the molar ratio of ammonia to the phenol is a critical parameter that is optimized based on the reaction temperature and pressure to ensure high conversion rates. google.com For instance, a molar ratio of ammonia to 2,6-dimethylphenol of at least 3:1 is often employed. google.com

Industrial Production Methods and Scalability of this compound

The industrial production of this compound would likely adapt established, scalable methods used for its non-fluorinated parent compound, 2,6-dimethylaniline. guidechem.comgoogle.com Two primary routes are industrially viable for producing 2,6-dimethylaniline: the amination of 2,6-dimethylphenol and the nitration of m-xylene (B151644) followed by reduction. guidechem.com

The amination of 2,6-dimethylphenol is often the preferred industrial method. guidechem.com This process involves a vapor-phase reaction of 2,6-dimethylphenol with ammonia at high temperatures (e.g., 420°C) and pressures over a solid acid catalyst like aluminum oxide. google.com This continuous process is highly efficient and scalable, achieving product compositions of over 92% 2,6-dimethylaniline. google.com Scaling this for the fluorinated analogue would require 4-fluoro-2,6-dimethylphenol (B1589906) as the starting material.

The second route, starting from m-xylene, involves nitration to form 2-nitro-1,3-dimethylbenzene, which is then separated from other isomers and subsequently reduced to 2,6-dimethylaniline. guidechem.com This method is generally less favored because it generates more waste and the nitration can produce a mixture of isomers, complicating purification. guidechem.com Applying this to produce the fluorinated compound would start with fluorinated m-xylene, with similar challenges in separation and waste management.

Given these established industrial precedents, the most probable scalable route to this compound would be the catalytic amination of 4-fluoro-2,6-dimethylphenol. This leverages a well-understood and optimized industrial process, contingent on the availability and cost-effectiveness of the fluorinated phenol precursor. google.comgoogle.com

Chemical Reactivity and Mechanistic Studies of 4 Fluoro 2,6 Dimethylaniline

Reactivity Profiles of the Aniline (B41778) Moiety in 4-Fluoro-2,6-dimethylaniline

The reactivity of the aniline moiety in this compound is a subject of significant interest in organic synthesis and medicinal chemistry. The interplay of the activating amino group and the deactivating, yet ortho,para-directing, fluorine atom, along with the steric hindrance from the two methyl groups, results in a unique reactivity profile.

Oxidation Reactions and Characterization of Oxidized Products

The amino group of anilines is susceptible to oxidation, which can lead to a variety of products including nitroso and nitro derivatives. For instance, the oxidation of the related compound 2,6-dimethylaniline (B139824) can yield N-(2,6-dimethylphenyl)hydroxylamine and 4-amino-3,5-dimethylphenol (B131400). researchgate.net Common oxidizing agents used for such transformations include potassium permanganate (B83412) and hydrogen peroxide. The characterization of these oxidized products is typically achieved through spectroscopic methods such as UV-visible spectroscopy, and the formation of specific metabolites can be indicative of the enzymatic pathways involved, for example, by cytochrome P450 isoenzymes. researchgate.net

Reduction Reactions and Formation of Corresponding Amines

While this compound is already an amine, reduction reactions are more relevant to its synthesis, often starting from a corresponding nitro compound. The reduction of a nitro group to an amino group is a fundamental transformation in the synthesis of many anilines. Common reducing agents for this purpose include lithium aluminum hydride or sodium borohydride. The resulting primary amine can then be further functionalized if desired.

Electrophilic Alkylation and Acylation Processes

Electrophilic aromatic substitution reactions on aniline derivatives are heavily influenced by the powerful activating nature of the amino group. libretexts.org However, in the case of this compound, the steric hindrance from the two ortho-methyl groups significantly influences the regioselectivity of these reactions.

Electrophilic Alkylation: The introduction of alkyl groups onto the aromatic ring or the nitrogen atom can be achieved under various conditions. For instance, the reaction of anilines with methyl radicals can lead to methylation at different positions, with the reaction at the ortho position being a notable pathway. nih.govacs.org The use of alkylating agents like alkyl methyl carbonates over catalysts such as NaY faujasites has been shown to be effective for the N-methylation of functionalized anilines. acs.org

Electrophilic Acylation: Friedel-Crafts acylation, which introduces an acyl group onto the aromatic ring, is a classic electrophilic aromatic substitution. sigmaaldrich.com This reaction typically employs an acyl chloride or anhydride (B1165640) with a strong Lewis acid catalyst. sigmaaldrich.com However, direct Friedel-Crafts reactions on anilines can be problematic due to the formation of a complex between the amino group and the Lewis acid, which deactivates the ring. libretexts.org To circumvent this, the amino group is often protected, for example, by acylation, before carrying out the ring acylation.

Table 1: Reactivity of the Aniline Moiety

| Reaction Type | Reagents/Conditions | Potential Products |

|---|---|---|

| Oxidation | Potassium permanganate, Hydrogen peroxide | Nitroso derivatives, Nitro derivatives |

| Reduction (of nitro precursor) | Lithium aluminum hydride, Sodium borohydride | This compound |

| Electrophilic Alkylation | Alkyl halides, Alkyl sulfates | N-alkylated and/or ring-alkylated products |

| Electrophilic Acylation | Acyl chlorides, Anhydrides (with Lewis acid) | Ring-acylated products (often requires N-protection) |

Nucleophilic Aromatic Substitution Involving the Fluorine Atom

Common nucleophiles for such reactions include alkoxides, amines, and thiols. nih.gov The reaction often requires a base to facilitate the nucleophilic attack and subsequent elimination of the fluoride (B91410). The development of photoredox catalysis has expanded the scope of nucleophilic defluorination to include unactivated fluoroarenes, using organic photoredox catalysts under mild conditions. researchgate.net

Table 2: Nucleophilic Aromatic Substitution of Fluorine

| Nucleophile | Reagents/Conditions | Product Type |

|---|---|---|

| Alkoxides (e.g., sodium methoxide) | Heat, polar solvent | 4-Alkoxy-2,6-dimethylaniline |

| Amines (e.g., cyclic secondary amines) | Base, heat or palladium catalysis | 4-(Amino)-2,6-dimethylaniline derivatives |

| Thiols | Base, heat | 4-(Thioether)-2,6-dimethylaniline derivatives |

Influence of Fluorine and Methyl Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in this compound is a delicate balance of electronic and steric effects exerted by the fluorine and methyl substituents.

Methyl Substituents: The two methyl groups at the ortho positions are electron-donating through an inductive effect (+I) and hyperconjugation, thus activating the ring towards electrophilic substitution. masterorganicchemistry.com However, their position ortho to the amino group and meta to the fluorine atom introduces significant steric hindrance. This steric bulk can direct incoming electrophiles to the less hindered positions and can also influence the conformation of the molecule, affecting the orientation of the amino group and its interaction with the pi-system of the ring.

A study on para-halogeno anilines showed that 2,6-difluoro substitution can enhance the ability of the adjacent amine to form strong hydrogen bonds. nih.gov While this is not a direct measure of aromatic reactivity in substitution reactions, it highlights the influence of ortho substituents on the properties of the amino group. nih.gov

Ligand Formation and Coordination Chemistry of this compound

Aniline and its derivatives, including this compound, can act as ligands in coordination chemistry. The nitrogen atom of the amino group possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond.

The steric hindrance provided by the two ortho-methyl groups in this compound can be a crucial factor in its coordination behavior. These bulky groups can influence the coordination number and geometry of the resulting metal complex, potentially leading to the formation of complexes with specific catalytic properties or structural features. The electronic effects of the fluorine and methyl groups also modulate the electron density on the nitrogen atom, thereby affecting the strength of the metal-ligand bond.

While specific studies on the coordination chemistry of this compound are not extensively detailed in the provided search results, the principles of ligand formation for substituted anilines are well-established. For example, related anilines are used in the construction of N-heterocyclic carbene (NHC) ligands, which are prominent in modern catalysis. nih.gov

Synthesis and Characterization of Schiff Base Derivatives

Schiff bases, characterized by the azomethine (>C=N-) functional group, are synthesized through the condensation of primary amines with carbonyl compounds. sci-hub.se Aromatic aldehydes are often preferred over aliphatic ones for this reaction as they yield more stable Schiff bases due to effective conjugation. biointerfaceresearch.com The synthesis of Schiff base derivatives of this compound involves the reaction of the primary amine group of the aniline with an aldehyde or ketone. impactfactor.org These reactions are typically carried out in an alcoholic medium, and the resulting Schiff base ligands can be characterized using various spectroscopic techniques, including FTIR, UV-Vis, and NMR spectroscopy, as well as elemental analysis. biointerfaceresearch.comarabjchem.orgresearchgate.net

For instance, new Schiff base derivatives have been synthesized from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione and various substituted benzaldehydes. mdpi.com The synthesis involved heating the reactants in anhydrous ethanol (B145695) to obtain a clear solution, followed by cooling to precipitate the Schiff base product. mdpi.com The formation of the characteristic imine (C=N) bond can be confirmed by FTIR spectroscopy. sci-hub.seresearchgate.net These Schiff base ligands are versatile and can form stable complexes with various transition metal ions. sci-hub.sejetir.org

Metal Complexation Studies with Transition Metal Ions

Schiff base ligands derived from this compound and its analogs readily form complexes with a variety of transition metal ions, including Co(II), Ni(II), Cu(II), and Zn(II). jetir.orgnih.gov The imine nitrogen of the Schiff base, along with other potential donor atoms like oxygen or sulfur, can effectively coordinate with the metal ions. sci-hub.se The resulting metal complexes often exhibit distinct geometries, such as octahedral or tetrahedral, depending on the metal ion and the ligand structure. impactfactor.orgresearchgate.net

The complexation is typically carried out by reacting the Schiff base ligand with a metal salt in a suitable solvent, often an alcohol. biointerfaceresearch.comarabjchem.org The formation of the metal complex can be confirmed by various analytical techniques. For example, changes in the FTIR spectrum, such as a shift in the C=N stretching frequency, can indicate the coordination of the imine nitrogen to the metal ion. researchgate.net UV-Vis spectroscopy is also a valuable tool for studying metal complexation, as the formation of the complex often results in new absorption bands corresponding to d-d transitions or charge transfer phenomena. impactfactor.org The stability of these complexes can be influenced by factors such as the nature of the metal ion, the ligand, and the solvent. researchgate.net

| Metal Ion | Typical Geometry | Reference |

| Co(II) | Octahedral, Tetrahedral | impactfactor.orgnih.gov |

| Ni(II) | Octahedral | impactfactor.orgnih.gov |

| Cu(II) | Octahedral | impactfactor.orgnih.gov |

| Zn(II) | Octahedral, Tetrahedral | impactfactor.orgnih.gov |

Organometallic Chemistry Applications (e.g., Tricarbonylchromium Complexes)

The organometallic chemistry of aniline derivatives includes the formation of tricarbonylchromium complexes. Research has been conducted on the synthesis and characterization of tricarbonylchromium complexes of various substituted anilines, including those with fluorine and methyl groups. tandfonline.com These complexes are typically prepared by reacting the aniline derivative with a chromium carbonyl precursor, such as hexacarbonylchromium, often in a suitable solvent under heating. nih.gov

The resulting tricarbonylchromium complexes can be characterized by spectroscopic methods to confirm their structure. tandfonline.com For example, IR spectroscopy is used to observe the characteristic C=O stretching frequencies of the tricarbonyl group. nih.gov The electronic properties of the aniline ligand can influence the properties of the resulting organometallic complex.

Mechanistic Investigations of Key Chemical Transformations

The chemical reactivity of this compound and its derivatives is influenced by the electronic and steric effects of its substituents. The fluorine atom at the para-position acts as an electron-withdrawing group, while the two methyl groups at the ortho-positions provide steric hindrance. rsc.org These factors play a crucial role in various chemical transformations.

Mechanistic studies have been conducted on reactions such as electrophilic fluorination of N,N-dimethylaniline derivatives. researchgate.net These studies often involve investigating the reaction under various conditions and with different reagents to understand the reaction pathway. For instance, the reaction of N,N-dimethylaniline with electrophilic fluorinating agents can lead to a mixture of ortho- and para-fluoro derivatives, with the regioselectivity being a key aspect of the investigation. researchgate.net

Furthermore, electrochemical studies can provide insights into the redox behavior of these compounds. mdpi.comresearchgate.net The oxidation and reduction potentials of aniline derivatives are affected by the nature and position of the substituents on the aromatic ring. rsc.org For example, electron-donating groups generally lower the oxidation potential, while electron-withdrawing groups increase it. rsc.org Mechanistic studies often employ techniques like cyclic voltammetry to probe the electron transfer processes involved in these transformations. mdpi.comuea.ac.uk

Spectroscopic and Structural Elucidation of 4 Fluoro 2,6 Dimethylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, ¹⁹F, and ¹⁵N, it is possible to map the connectivity and chemical environment of atoms within the 4-Fluoro-2,6-dimethylaniline molecule.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons in the molecule. Due to the molecule's symmetry, the spectrum is relatively simple. The two methyl (CH₃) groups at positions 2 and 6 are chemically equivalent, resulting in a single, sharp signal. The two aromatic protons at positions 3 and 5 are also equivalent. The protons of the primary amine (NH₂) group typically appear as a broad singlet, the chemical shift and appearance of which can be influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is based on established principles and analysis of analogous structures.

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| -CH₃ (at C2, C6) | ~2.2 | Singlet (s) | 6H |

| -NH₂ (at C1) | Variable (e.g., ~3.5-4.5) | Broad Singlet (br s) | 2H |

| Ar-H (at C3, C5) | ~6.6-6.8 | Triplet (t) | 2H |

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Given the symmetry of this compound, four distinct signals are expected in the aromatic region, corresponding to the four unique carbon environments: the carbon atom bonded to the amine group (C1), the two equivalent carbons bonded to the methyl groups (C2, C6), the two equivalent carbons bonded to the aromatic protons (C3, C5), and the carbon atom bonded to fluorine (C4). An additional signal appears in the aliphatic region for the equivalent methyl group carbons. The carbon attached to the highly electronegative fluorine atom (C4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), a characteristic feature confirming the structure. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is based on established principles and analysis of analogous structures. rsc.org

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Notes |

| -CH₃ (at C2, C6) | ~18-20 | Aliphatic region |

| C3, C5 | ~114-116 | Aromatic region, shows coupling to fluorine |

| C2, C6 | ~120-125 | Aromatic region |

| C1 | ~140-145 | Aromatic region, attached to NH₂ |

| C4 | ~155-160 | Aromatic region, shows large ¹JC-F coupling |

¹⁹F NMR is a powerful and highly sensitive technique for the analysis of organofluorine compounds. wikipedia.org Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, it provides a strong NMR signal with a wide range of chemical shifts that are very sensitive to the local electronic environment. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance. This signal's multiplicity provides direct evidence of its neighboring atoms; it will be split into a triplet by coupling to the two equivalent ortho-protons (at C3 and C5). This technique is therefore definitive for confirming the presence and position of the fluorine substituent on the aromatic ring. nih.gov

¹⁵N NMR spectroscopy directly probes the nitrogen nucleus of the aniline's amino group. nih.gov While less common than ¹H or ¹³C NMR due to the low natural abundance (0.37%) and lower gyromagnetic ratio of the ¹⁵N isotope, it provides valuable information about the electronic environment of the nitrogen atom. nih.gov Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) can be used to correlate the ¹⁵N nucleus with nearby protons, aiding in its assignment. nih.gov The chemical shift of the ¹⁵N nucleus in this compound is influenced by the electronic effects of the methyl and fluoro substituents on the ring. Data for this compound is noted as being available in specialized databases. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight of this compound and to assess its purity by identifying and quantifying trace-level impurities. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), it becomes a powerful analytical tool.

HPLC-MS is the method of choice for assessing the purity of this compound and for detecting any related substances, such as starting materials or by-products from its synthesis. A reversed-phase HPLC method is typically employed for the separation of aniline (B41778) derivatives. researchgate.netnih.gov

The separation is commonly achieved on a C18 column, using a mobile phase gradient of water and a polar organic solvent, such as acetonitrile. researchgate.net To ensure good peak shape and efficient ionization, a small amount of an acidic modifier like formic acid or acetic acid is often added to the mobile phase. researchgate.netlcms.cz

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray Ionization (ESI) in positive ion mode is highly effective for anilines, as the amino group is readily protonated to form a stable [M+H]⁺ ion. For this compound (C₈H₁₀FN, molecular weight 139.17 g/mol ), the mass spectrometer would be set to detect the protonated molecule at a mass-to-charge ratio (m/z) of 140.1. nih.govfishersci.ca By operating the mass spectrometer in Single Ion Monitoring (SIM) mode, exceptional sensitivity and selectivity can be achieved, allowing for the quantification of the main compound and the detection of impurities at very low levels. researchgate.netnih.gov

Table 3: Typical HPLC-MS Parameters for Analysis of this compound Data compiled from methods used for analogous compounds. researchgate.netnih.govlcms.czresearchgate.net

| Parameter | Typical Setting | Purpose |

| HPLC System | ||

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component for elution. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls retention time and separation efficiency. |

| Column Temp. | 30-40 °C | Ensures reproducible retention times. |

| Injection Volume | 5 - 20 µL | Volume of sample introduced for analysis. |

| MS System | ||

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Generates protonated molecular ions [M+H]⁺. |

| Detection Mode | Single Ion Monitoring (SIM) or Full Scan | SIM for high sensitivity (m/z 140.1); Full Scan for identifying unknowns. |

| Monitored Ion | m/z 140.1 | Corresponds to [C₈H₁₀FN + H]⁺. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and sensitive technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the trace analysis of this compound. This method combines the high separation efficiency of gas chromatography with the precise detection and identification capabilities of mass spectrometry. In environmental and biological samples, GC-MS can detect and quantify minute amounts of aniline derivatives. For instance, studies on aniline derivatives in groundwater have demonstrated the effectiveness of GC-MS and tandem GC-MS (GC-MS/MS), achieving low detection limits and high precision in the microgram per liter range. researchgate.net Though single quadrupole GC/MS is highly effective, GC/MS-MS offers about a tenfold increase in sensitivity. researchgate.net

The identification of metabolites of aniline derivatives is crucial in understanding their biotransformation pathways. GC-MS is instrumental in this area. For example, the metabolism of the related compound 2,6-dimethylaniline (B139824) (2,6-DMA), a known metabolite of the anesthetic lidocaine (B1675312), has been studied in various biological matrices. oup.comlsu.edu These studies often involve derivatization steps, such as trimethylsilylation, to increase the volatility and thermal stability of the metabolites for GC analysis. ucdavis.edu The resulting mass spectra provide fragmentation patterns that are unique to the metabolites, allowing for their structural elucidation. Common metabolites of dimethylanilines identified through GC-MS include hydroxylated and N-acetylated derivatives. lsu.edu The application of solid-phase microextraction (SPME) coupled with GC-MS has proven to be a rapid and reliable method for analyzing 2,6-DMA in milk, demonstrating the transfer of this metabolite. oup.com

Table 1: GC-MS Parameters for Aniline Derivative Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms) |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | Ramped, e.g., 50 °C to 300 °C |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 200-230 °C |

| Mass Analyzer | Quadrupole or Tandem Quadrupole |

| Derivatization Agent | MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In this compound, the IR spectrum reveals characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. The primary amine (-NH2) group is particularly prominent, typically showing two distinct stretching vibrations in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches. For comparison, aniline itself shows two peaks around 3356 cm⁻¹ and 3433 cm⁻¹. researchgate.net The C-F stretching vibration of the fluoro group on the aromatic ring is expected to appear in the 1000-1400 cm⁻¹ range. The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C-H stretching of the methyl groups appears in the 2850-2960 cm⁻¹ range. Aromatic C=C ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region. ias.ac.in

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH2) | Asymmetric N-H Stretch | 3400 - 3500 |

| Amine (-NH2) | Symmetric N-H Stretch | 3300 - 3400 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Methyl (-CH3) | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aryl Fluoride (B91410) (C-F) | C-F Stretch | 1000 - 1400 |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

In the solid state, molecules of this compound would be expected to pack in a manner that maximizes stabilizing intermolecular interactions. Hydrogen bonding is a significant interaction, where the amine group (-NH2) can act as a hydrogen bond donor. These hydrogen bonds can form between the hydrogen atoms of the amine group and the nitrogen atom of a neighboring molecule, as seen in the crystal structure of 4-bromo-2,6-dimethylaniline (B44771) where N-H···N hydrogen bonds link the molecules. nih.gov In fluorinated anilines, the fluorine atom can also participate in hydrogen bonding as a weak acceptor. For example, in the crystal structure of 2,4,6-trifluoroaniline, H···F and H···N contacts are present. nih.gov The formation of these hydrogen bonds often leads to the creation of sheets or chains of molecules within the crystal lattice. nih.gov Halogen-halogen interactions, while not directly applicable to this compound itself, are an important consideration in its halogenated derivatives and are a subject of significant interest in crystal engineering. rsc.org

The conformation of this compound in the crystalline state is determined by the spatial arrangement of its substituent groups. In many substituted anilines, the atoms of the substituent groups lie in or close to the plane of the benzene (B151609) ring. nih.gov For instance, in 4-bromo-2,6-dimethylaniline, the bromine, nitrogen, and methyl carbon atoms are all situated in the plane of the benzene ring. nih.gov The presence of bulky methyl groups at the 2 and 6 positions may cause some steric hindrance, potentially leading to slight deviations from planarity. The precise bond lengths and angles determined by X-ray crystallography can reveal the extent of these steric effects and the influence of the electronic properties of the fluorine and amino substituents on the geometry of the aromatic ring. rsc.org The conformation of the pyrrolidine (B122466) ring in fluorinated proline residues, a different class of fluorinated compounds, has been shown to be significantly influenced by the fluorine substituent, highlighting the powerful effect fluorine can have on molecular conformation. nih.govresearchgate.net

Table 3: Representative Crystallographic Data for a Substituted Aniline (4-Bromo-2,6-dimethylaniline)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 20.141 (4) |

| b (Å) | 5.150 (1) |

| c (Å) | 17.300 (4) |

| β (°) | 111.53 (3) |

| V (ų) | 1669.3 (7) |

| Z | 8 |

Data for 4-Bromo-2,6-dimethylaniline is presented as a representative example of a related structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the most common transitions are π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the benzene ring. The presence of substituents on the aromatic ring, such as the amino, methyl, and fluoro groups, can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity. The amino group, being an electron-donating group, significantly influences the electronic spectrum. Studies on related N,N-dimethylaniline derivatives show that intramolecular charge transfer can play a role in their photophysical behavior. nih.gov The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the UV region, reflecting its electronic structure. For a related compound, 4-fluoro-N,N-dimethylaniline, the absorption maximum is observed around 310 nm. researchgate.net

Table 4: UV-Vis Absorption Data for a Related Aniline Derivative

| Compound | Solvent | λmax (nm) | Type of Transition |

|---|---|---|---|

| 4-Fluoro-N,N-dimethylaniline | Various | ~310 | π → π* |

Data for 4-Fluoro-N,N-dimethylaniline is presented as a representative example. researchgate.net

Theoretical and Computational Investigations of 4 Fluoro 2,6 Dimethylaniline

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and other key characteristics of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. tci-thaijo.org It provides a framework for deriving quantum chemical properties from the molecule's electron density. tci-thaijo.org Studies on analogous compounds, such as 4-fluoro-N,N-dimethylaniline, often employ the B3LYP functional with basis sets like 6-311G(d,p) to optimize the molecular geometry and calculate various electronic and reactivity descriptors. tci-thaijo.orgpku.edu.cn These calculations can determine fundamental properties that govern the molecule's behavior. tci-thaijo.org Time-dependent DFT (TD-DFT) can also be utilized to study the molecule's excited states and electronic spectra. researchgate.net

Ab initio quantum chemistry methods are calculations derived directly from theoretical principles, without the inclusion of experimental data. These methods are powerful tools for studying molecular structure and photochemical reactions. researchgate.net While computationally more demanding than DFT, they can provide highly accurate results for molecular properties. For example, ab initio calculations on related substituted aromatic systems have been used to separate and evaluate the distinct contributions of field and resonance effects of substituents on the molecule's electron distribution. cdnsciencepub.com These calculations provide a fundamental understanding of how the fluorine atom and methyl groups in 4-Fluoro-2,6-dimethylaniline influence its electronic properties through both through-space electrostatic interactions (field effects) and through-bond electron delocalization (resonance effects). cdnsciencepub.com

Electronic Structure Analysis

Analysis of the electronic structure provides a detailed map of how electrons are distributed within the molecule and which parts of the molecule are most likely to engage in chemical reactions.

The electronic structure of this compound can be characterized by analyzing its molecular orbitals and the distribution of electric charge across its atoms. Computational methods like DFT are used to perform Mulliken charge analysis, which assigns a partial charge to each atom in the molecule. tci-thaijo.org This analysis reveals the electron-withdrawing effect of the fluorine atom and the electron-donating nature of the amino and methyl groups.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP serves as a guide for the initial stages of a chemical reaction, indicating the regions of a molecule that are electron-rich (and thus attractive to electrophiles) and electron-poor (attractive to nucleophiles). tci-thaijo.org For aniline (B41778) derivatives, the MEP on the nitrogen atom can be correlated with the molecule's basicity. pku.edu.cn

Table 2: Illustrative Mulliken Charge Distribution in a Substituted Aniline (Note: This is a representative table based on general principles of similar molecules; specific values for this compound require dedicated calculation.)

| Atom/Group | Expected Partial Charge | Rationale |

|---|---|---|

| Fluorine (F) | Negative (-) | High electronegativity, strong electron-withdrawing effect. |

| Nitrogen (N) of NH2 | Negative (-) | Electronegative atom with a lone pair of electrons. |

| Aromatic Carbons | Varies | Carbon attached to F will be positive; carbons ortho/para to NH2 will be more negative. |

| Methyl (CH3) Groups | Slightly Positive (+) | Generally weak electron-donating groups. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe and predict chemical reactivity. acs.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the region from which the molecule is most likely to donate electrons, while the LUMO represents the region most likely to accept electrons. acs.org

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. tci-thaijo.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. These FMO properties are used to calculate various reactivity descriptors that facilitate the understanding of the reactivity of atoms within the molecule. tci-thaijo.org

Molecular Docking and Ligand-Target Interaction Modeling

The structural features of this compound make it a valuable building block in the design of biologically active molecules. Its use as a synthetic intermediate is guided by an understanding of how its structure will interact with biological targets, such as enzymes or receptors.

A practical application of this principle is seen in the development of ligands for Positron Emission Tomography (PET) imaging. Research has shown that this compound can be used as a key precursor in the synthesis of selective and high-affinity agonists for the sphingosine-1-phosphate-5 (S1P5) receptor. rsc.org The S1P5 receptor is a target of interest for potential treatments of demyelinating CNS disorders like multiple sclerosis. rsc.org In this context, the aniline's structure is incorporated into a larger molecule designed to fit precisely into the receptor's binding site. The fluorine atom can enhance metabolic stability and binding affinity, while the dimethyl groups provide steric bulk that can influence selectivity and binding orientation. The successful creation of these targeted ligands demonstrates the application of ligand-target interaction modeling principles, where the chemical properties of fragments like this compound are leveraged to achieve specific biological activity. rsc.org

Computational Prediction of Spectroscopic Properties

The prediction of spectroscopic properties for molecules like this compound is a common application of computational chemistry. Quantum chemical calculations, particularly Density Functional Theory (DFT), are standard methods for determining molecular structures and predicting various spectroscopic data. sci-hub.senih.gov These theoretical approaches are crucial for interpreting experimental results and understanding the electronic structure of the molecule.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Heavy Atom Count | 9 |

| Aromatic Heavy Atom Count | 6 |

| Fraction Csp3 | 0.14 |

| Rotatable Bond Count | 0 |

| H-Bond Acceptor Count | 1 |

| H-Bond Donor Count | 1 |

| Molar Refractivity | 35.77 |

| Topological Polar Surface Area (TPSA) | 26.02 Ų |

Data sourced from computational chemistry predictions. sci-hub.se

Studies on analogous compounds, such as 4-fluoro-N,N-dimethylaniline, have utilized computational methods to investigate photochemical behavior, revealing insights into excited states and photostability. bohrium.com Similar methodologies would be applicable to this compound to predict its behavior under UV-vis irradiation. bohrium.com

Theoretical Studies on Reaction Pathways and Transition States

Theoretical studies are instrumental in elucidating the reaction mechanisms of substituted anilines by modeling reaction pathways and identifying transition states. nih.gov For this class of compounds, computational methods like DFT are used to map the electron density and charge distribution, which helps in predicting the molecule's reactivity.

The electronic effects of substituents on the aniline ring are a primary focus of these theoretical investigations. In this compound, the interplay between the electron-withdrawing fluorine atom and the weakly electron-donating methyl groups significantly influences the reactivity of the aromatic ring and the amino group. Computational analysis can quantify these effects and predict the most likely sites for electrophilic or nucleophilic attack.

For example, studies on the oxidation mechanisms of substituted anilines use DFT to determine the favorability of different reaction pathways, such as the hydrogen atom transfer (HAT) mechanism, and to identify crucial radical intermediates from which all subsequent products are formed. nih.gov The steric hindrance provided by the two methyl groups at the ortho positions of this compound is another critical factor that would be analyzed in theoretical studies to understand its specific reaction kinetics and regioselectivity. While specific transition state calculations for this compound are not detailed in the available literature, the established computational approaches for similar molecules provide a clear roadmap for such investigations. nih.gov

Advanced Applications of 4 Fluoro 2,6 Dimethylaniline in Chemical Sciences

Pharmaceutical and Drug Discovery Applications

4-Fluoro-2,6-dimethylaniline, a fluorinated aromatic amine, serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. The strategic incorporation of a fluorine atom and two methyl groups onto the aniline (B41778) scaffold imparts unique physicochemical properties that are highly advantageous in drug design and development. These properties often lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles of the resulting drug candidates.

Role as an Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural features, including the electron-withdrawing fluorine atom and the steric hindrance provided by the two methyl groups, make it a valuable precursor in multi-step synthetic pathways. The presence of the fluorine atom can significantly influence the biological activity of the final drug molecule.

This compound is utilized in the creation of complex heterocyclic structures and other pharmacologically active molecules. For instance, it serves as a foundational element in the synthesis of certain triazine derivatives and benzamide (B126) antivirals. The fluorinated nature of this intermediate is often leveraged to optimize the metabolic stability and membrane permeability of the final API.

Structure-Activity Relationship (SAR) Studies in Drug Development

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. In the context of drug development, this compound and its derivatives are often used to probe these relationships.

The introduction of the fluorine atom at the 4-position of the 2,6-dimethylaniline (B139824) core can have a profound impact on the compound's electronic properties, which in turn affects its interactions with biological targets. SAR studies involving analogs of this compound help researchers to elucidate the importance of the fluorine substituent for potency and selectivity. For example, in the development of kinase inhibitors, the substitution pattern on the aniline ring is critical for binding affinity. Studies have shown that small lipophilic substituents like halogens are often preferred at the 4-position of the aniline moiety in certain classes of inhibitors. acs.org

By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, medicinal chemists can identify key structural features required for a desired therapeutic effect. This iterative process of design, synthesis, and testing is central to the optimization of lead compounds into viable drug candidates.

Design and Synthesis of Novel Fluorinated Drug Candidates

The unique properties of fluorine have made it a popular element in the design of new drugs. beilstein-journals.org The synthesis of novel fluorinated drug candidates often involves the use of fluorinated building blocks like this compound. The incorporation of fluorine can lead to improvements in a drug's efficacy and pharmacokinetic properties. farmaciajournal.com

The process often begins with a lead compound that shows promising biological activity. Medicinal chemists then strategically introduce fluorine atoms into the molecule to enhance its properties. This compound can be used as a starting material or a key intermediate in the synthesis of these new fluorinated analogs. For example, new fluoro-substituted benzanilides with potential antimicrobial activity have been synthesized using 2,6-dimethylaniline as a precursor, with the aim of increasing metabolic stability and therapeutic efficacy. farmaciajournal.com

Research into Anticancer Agents Derived from this compound

Derivatives of this compound have been investigated for their potential as anticancer agents. The rationale behind this research lies in the ability of the fluorinated aniline scaffold to serve as a pharmacophore that can interact with various biological targets implicated in cancer progression.

Research in this area involves the synthesis of a library of compounds derived from this compound and screening them for cytotoxic activity against various cancer cell lines. For instance, studies on pyrimidine (B1678525) derivatives, which can be synthesized using aniline precursors, have shown potential in inhibiting enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. While direct studies on this compound as an anticancer agent are limited, its role as an intermediate in the synthesis of potential anticancer compounds is an active area of research.

Development of Ligands for Specific Biological Receptors (e.g., Sphingosine-1-phosphate-5 receptor)

This compound and its derivatives can be used to develop ligands that bind to specific biological receptors. An example of such a target is the sphingosine-1-phosphate (S1P) receptor family, which are G protein-coupled receptors involved in a variety of physiological processes. nih.gov

Computational modeling and docking studies play a significant role in the design of selective ligands for these receptors. nih.gov The structural features of this compound, such as the position of the fluorine atom and the methyl groups, can be exploited to achieve specific interactions within the binding pocket of a receptor. For instance, in the S1P receptor family, interactions such as π-π stacking between a fluorine-containing aromatic ring and the receptor can contribute to binding affinity and selectivity. nih.gov Although direct evidence of this compound being used to target the S1P5 receptor specifically is not prevalent, the principles of ligand design suggest its potential as a scaffold for developing selective modulators for this and other receptors.

Precursor for Antihypertensive Agents and Other Therapeutic Compounds

This compound serves as a precursor in the synthesis of a variety of therapeutic compounds, including antihypertensive agents. The aniline moiety is a common structural feature in many cardiovascular drugs. For example, some calcium channel blockers of the dihydropyridine (B1217469) class, used to treat high blood pressure, are synthesized through multi-component reactions that can involve aniline derivatives. nih.gov

The presence of the fluorine atom in this compound can be advantageous in the development of new antihypertensive drugs by potentially improving their metabolic stability and duration of action. While specific examples of antihypertensive drugs directly synthesized from this compound are not widely documented in the provided search results, its role as a versatile intermediate suggests its utility in the broader field of therapeutic compound synthesis.

Materials Science and Engineering Applications

The unique structural characteristics of this compound, namely its fluorinated aromatic ring and sterically hindered amino group, make it a valuable intermediate and building block in the field of materials science. Its applications range from the development of advanced optical materials to its incorporation into robust polymeric structures.

Development of Fluorescent Materials

This compound serves as a key precursor in the synthesis of novel fluorescent materials. The presence of the fluorine atom and the dimethylamino group influences the photophysical properties of the resulting molecules. mdpi.com The fluorine atom, being highly electronegative, can alter the electron density of the aromatic system, which in turn affects the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification of the electronic structure is a fundamental principle in the design of fluorescent dyes and probes.

Research into analogous compounds like 4-fluoro-N,N-dimethylaniline has shown that the presence of the fluorine atom can lead to desirable fluorescence properties, such as preventing intramolecular charge transfer (ICT) and resulting in stable, locally excited state emissions. smolecule.com This stability is crucial for developing robust fluorescent materials for various applications, including sensors and imaging agents. smolecule.com For instance, derivatives of N,N-dimethylaniline are used as intermediates in the synthesis of fluorescent probes for detecting specific biological targets like β-amyloid plaques, which are associated with Alzheimer's disease. researchgate.net The specific substitution patterns on the aniline ring, including the presence of fluorine, are critical for tuning the emission wavelengths and binding affinities of these probes.

Integration into Metal-Organic Frameworks (MOFs) for Enhanced Luminescence

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their inherent luminescence, often stemming from the organic linkers, makes them promising for applications like chemical sensing and light-emitting devices. nih.govmdpi.com The incorporation of fluorinated ligands, or functional groups derived from compounds like this compound, into MOF structures is a strategy to enhance their luminescent properties. acs.org

The integration of such aniline derivatives can improve both the stability and luminescence efficiency of the MOF. The rigid, well-defined structure of a MOF can isolate guest luminescent molecules, preventing aggregation-caused quenching (ACQ), a phenomenon where fluorescence intensity decreases at high concentrations. acs.org This "caging effect" minimizes non-radiative decay pathways, thereby boosting the quantum yield and lifetime of the fluorescence. acs.org

A key mechanism for enhanced luminescence in lanthanide-based MOFs is the "antenna effect." mdpi.com The organic linker, such as one derived from this compound, absorbs light efficiently and transfers the energy to the lanthanide ion (e.g., Eu³⁺ or Tb³⁺), which then emits light with its characteristic sharp emission bands. nih.govmdpi.com Fluorination of the organic linkers can further modulate the electronic properties to optimize this energy transfer process. acs.org Studies have shown that introducing fluorinated and amine-functionalized linkers can significantly increase visible-light absorption and improve the separation and transfer of photogenerated charges within the MOF structure. acs.org

Below is a table summarizing the effects of incorporating aniline-type and fluorinated linkers into MOFs.

| Feature | Effect on MOF Properties | Mechanism of Enhancement | Potential Application |

| Fluorinated Ligands | Enhanced thermal stability, modulated gas recognition. alfa-chemistry.com | Alteration of electronic properties, modification of pore environment. | Gas sensing and separation. nih.gov |

| Aniline Functional Groups | Provides reactive sites for post-synthetic modification. researchgate.net | Amine group can be chemically altered to introduce new functionalities. | Tunable sensors, catalysis. |

| Guest Confinement | Prevents aggregation-caused quenching (ACQ) of luminescent guests. acs.org | Isolates individual chromophores within the MOF pores. | Solid-state lighting, highly sensitive sensors. acs.org |

| Antenna Effect | Increased luminescence quantum yield of lanthanide ions. mdpi.com | Efficient energy transfer from the organic linker to the metal center. | Bio-imaging, ratiometric sensing. |

| Charge Separation | Improved separation and transport of photogenerated charges. acs.org | Functional groups act as bridges for electron migration. | Photocatalysis. acs.org |

This table provides an interactive overview of the benefits of using specific functional linkers in MOF design.

Utilization as a Building Block in Polymer Chemistry (e.g., Curing Agents)

In polymer chemistry, this compound serves as a valuable building block for creating high-performance polymers. While its direct application as a curing agent for epoxy resins is not as extensively documented as its non-fluorinated analogs, its structural features are highly relevant. nih.gov Aromatic amines, particularly those with steric hindrance like 2,6-dimethylaniline, are known intermediates in the production of synthetic resins. nih.gov

The amine group of this compound can react with epoxy groups, making it a potential component in curing systems. Curing agents are essential for cross-linking polymer chains, a process that transforms liquid resins into hard, durable thermoset plastics. The rate of curing and the final properties of the polymer, such as thermal stability and chemical resistance, are highly dependent on the structure of the curing agent. threebond.co.jp

Structural analogs like 4,4′-Methylenebis(2,6-dimethylaniline) and 4,4′-Methylenebis(2,6-diethylaniline) are widely used as curing agents for epoxy resins and as chain extenders in polyurethanes. mdpi.comsigmaaldrich.comevitachem.com These compounds enhance the mechanical properties and thermal stability of the resulting polymers. sigmaaldrich.com The presence of the two methyl groups ortho to the amine in this compound provides steric hindrance that can influence reactivity and the final architecture of the polymer network, potentially leading to materials with tailored properties.

The table below details the role of aniline derivatives in polymer chemistry.

| Compound/Class | Role in Polymer Chemistry | Resulting Polymer Properties |

| Aromatic Amines | Curing Agent for Epoxy Resins. threebond.co.jp | High thermal stability, excellent chemical resistance. threebond.co.jp |

| 4,4′-Methylenebis(2,6-diethylaniline) | Curing Agent, Chain Extender. evitachem.com | Enhanced mechanical strength and thermal stability. evitachem.com |

| 4,4′-Methylenebis(2,6-dimethylaniline) | Component of rubber accelerators, surface coatings. biosynth.com | Increased durability and specific performance characteristics. |

| 2,6-Dimethylaniline | Intermediate for synthetic resins. nih.gov | Precursor to various polymer structures. |

This interactive table highlights the functions of aniline derivatives in the synthesis of polymers.

Agrochemical Industry Applications

This compound is an important intermediate in the synthesis of various agrochemicals. Its structural analog, 2,6-dimethylaniline, is a key precursor for a range of fungicides and herbicides. alfa-industry.com The introduction of a fluorine atom into an organic molecule can significantly enhance its biological activity, metabolic stability, and lipophilicity, which are crucial properties for effective agrochemicals. ccspublishing.org.cn

The general synthetic route to many fluorine-containing agrochemicals involves the Balz-Schiemann reaction or similar methods, where a primary aromatic amine is converted into an aryl fluoride (B91410). ccspublishing.org.cn This highlights the role of aniline derivatives as fundamental building blocks. For example, processes have been developed for the preparation of fluoro compounds from their corresponding amines for use as intermediates in the manufacture of herbicides and pesticides. google.com Given that 2,6-dimethylaniline is used to produce fungicides like metalaxyl (B1676325) and benalaxyl, and herbicides such as isobutachlor, it is plausible that this compound is utilized in the synthesis of next-generation fluorinated agrochemicals with improved efficacy or different modes of action. alfa-industry.com The substitution at the 4-position with fluorine in N-hydroxy-2,6-DMA, a metabolite of 2,6-dimethylaniline, has been shown to significantly alter its biological activity in mutagenicity studies, demonstrating the profound impact of such a substitution. nih.gov

Catalysis

Application as a Ligand in Catalytic Systems

In the field of catalysis, the structure of this compound makes it a potentially effective ligand for transition metal complexes, particularly in cross-coupling reactions. The nitrogen atom of the amine group can coordinate to a metal center, while the electronic properties and steric bulk of the rest of the molecule can be used to tune the catalyst's activity and selectivity.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. acs.org The choice of ligand is critical to the success of these reactions. Ligands with bulky substituents, like the two ortho-methyl groups in this compound, can promote the reductive elimination step and stabilize the active catalytic species. nih.gov Research on sterically hindered anilines, such as 2,6-diisopropylaniline (B50358) and 2,6-dimethylaniline, has shown their successful participation in challenging copper-catalyzed and palladium-catalyzed C-N coupling reactions. nih.gov

Furthermore, fluorinated ligands are known to enhance the thermal stability of catalysts. alfa-chemistry.com The electron-withdrawing nature of the fluorine atom in this compound can influence the electron density at the metal center, thereby affecting the rates of key steps in the catalytic cycle, such as oxidative addition. While specific studies detailing the use of this compound as a primary ligand are not prevalent, the well-established principles of ligand design and the successful application of its structural analogs strongly suggest its utility in developing advanced catalytic systems. rsc.org

Studies on Hydrogen Evolution Reaction (HER) Catalysis

Research into the applications of this compound has extended into the field of renewable energy, specifically in the development of catalysts for the hydrogen evolution reaction (HER). The HER is a critical process in water splitting for hydrogen (H₂) fuel production. Scientists have utilized this compound as a precursor to synthesize sophisticated molecular catalysts designed to facilitate this energy conversion transformation. nih.gov

A notable area of investigation involves the incorporation of the 4-fluoro-2,6-dimethylphenyl group, derived from this compound, into porphyrin macrocycles. nih.gov Porphyrins are versatile platforms whose structure-function properties can be finely tuned by adding different chemical groups to their periphery. nih.gov

In one study, researchers synthesized the free-base porphyrin 5,10,15,20-tetrakis(4-fluoro-2,6-dimethylphenyl)porphyrin (2H-TFP) and subsequently metalated it with various first-row transition metals, including copper(II), nickel(II), and zinc(II). nih.govosti.govnih.gov The resulting metalloporphyrin complexes were then evaluated for their catalytic activity towards hydrogen evolution. nih.gov

The investigation revealed that the copper-containing complex, Cu(II)TFP, demonstrated significant catalytic activity for the HER when a proton source, benzoic acid, was introduced. nih.gov The catalytic behavior was identified by an increase in the cathodic current during cyclic voltammetry (CV) experiments with successive additions of the acid, which is a hallmark of HER catalysis. nih.gov

Detailed analysis of the catalytic process through linear sweep voltammetry (LSV) provided quantitative insights into the reaction kinetics. nih.gov The findings indicated that the hydrogen evolution reaction catalyzed by Cu(II)TFP follows an ECEC (electrochemical-chemical-electrochemical-chemical) mechanism. nih.gov The catalysis was determined to be first-order with respect to the proton concentration. nih.govnih.gov

The efficiency of the catalyst was quantified by determining the apparent rate constant for the HER. nih.gov

| Catalyst | Metal Center | Proton Source | Apparent Rate Constant (k_app) | Mechanism |

| 5,10,15,20-tetrakis(4-fluoro-2,6-dimethylphenyl)porphyrin (TFP) | Cu(II) | Benzoic Acid | 5.79 ± 0.47 × 10³ M⁻¹ s⁻¹ | ECEC |

This interactive data table summarizes the key findings from the catalytic studies.

These studies underscore the utility of this compound in creating advanced molecular architectures for energy-related applications, expanding the role of metalloporphyrins as effective catalysts for renewable energy storage solutions. nih.gov

Biological and Toxicological Relevance of 4 Fluoro 2,6 Dimethylaniline and Its Metabolites

Metabolic Pathways and Biotransformation of 4-Fluoro-2,6-dimethylaniline

The biotransformation of aromatic amines is a complex process primarily mediated by cytochrome P450 (CYP) enzymes in the liver. These reactions, which include N-oxidation and aromatic ring hydroxylation, are crucial determinants of the compound's toxicological profile. nih.govlu.sewur.nl

Formation of Metabolites (e.g., from Lidocaine (B1675312) and related compounds)

The metabolism of lidocaine is well-documented, proceeding through N-dealkylation to form monoethylglycinexylidide (B1676722) (MEGX) and glycinexylidide, followed by hydrolysis to yield 2,6-dimethylaniline (B139824) (2,6-DMA). researchgate.net This aniline (B41778) metabolite can then undergo further biotransformation. The primary urinary metabolite of lidocaine is a conjugate of 4-hydroxy-2,6-dimethylaniline. ebi.ac.uk

While this compound is not a direct metabolite of standard lidocaine, its formation would be anticipated from the metabolism of a corresponding fluorinated lidocaine analog. The study of such analogs is a key strategy in drug development to enhance metabolic stability. mdpi.comnih.gov Preclinical studies on fluorine-18 (B77423) labelled lidocaine analogs have been conducted to evaluate their potential as imaging agents, highlighting that their utility may be limited by rapid metabolism and clearance, similar to the parent drug. rsc.orgrsc.org The metabolic activation of 2,6-DMA to N-hydroxy-2,6-dimethylaniline is a critical step, as evidenced by the detection of 2,6-dimethylaniline-hemoglobin adducts in patients receiving lidocaine, which confirms the in-vivo formation of the N-hydroxy metabolite. ebi.ac.uk

Investigation of N-Demethylation and N-Oxidation Pathways

N-oxidation is a critical metabolic activation pathway for aromatic amines, often catalyzed by cytochrome P450 enzymes. lu.sewur.nl For 2,6-DMA, this process leads to the formation of N-(2,6-dimethylphenyl)hydroxylamine (DMHA). researchgate.net In vitro studies with recombinant human P450 enzymes have identified CYP2A6 as the major enzyme responsible for the N-hydroxylation of 2,6-DMA. researchgate.net This N-hydroxylated metabolite is considered a proximate carcinogen, capable of forming DNA adducts following further activation, such as O-esterification. nih.gov